molecular formula C16H12FNO B8417646 2-(4-fluorobenzyl)isoquinolin-1(2H)-one

2-(4-fluorobenzyl)isoquinolin-1(2H)-one

Cat. No.: B8417646
M. Wt: 253.27 g/mol
InChI Key: LBKCHCHTSRLQMS-UHFFFAOYSA-N
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Description

Isoquinolinones are nitrogen-containing analogs of isocoumarins and exhibit tautomeric equilibria between lactam and lactim forms . The 4-fluorobenzyl substituent at position 2 introduces electron-withdrawing effects and enhanced lipophilicity, which may improve bioavailability and target binding.

Properties

Molecular Formula

C16H12FNO

Molecular Weight

253.27 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]isoquinolin-1-one

InChI

InChI=1S/C16H12FNO/c17-14-7-5-12(6-8-14)11-18-10-9-13-3-1-2-4-15(13)16(18)19/h1-10H,11H2

InChI Key

LBKCHCHTSRLQMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 2-(4-fluorobenzyl)isoquinolin-1(2H)-one and its analogs:

Compound Name & Reference Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity
This compound 4-Fluorobenzyl at position 2 269.29* Not reported Not reported Potential MDR activity (inferred)
1f: 2-(4-Fluorobenzyl)-9,10-dimethoxy-12-methyl-tetrahydropyridazino-oxazine-isoquinolinone 4-Fluorobenzyl, 9,10-dimethoxy, 12-methyl ~529.56† Not reported Not reported MDR reversal, low toxicity
5-[(4-Fluorobenzyl)oxy]-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one 4-Fluorobenzyloxy at position 5, 3-methylbenzyl at position 2 377.41* Not reported Not reported Not reported
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one 2-Hydroxyphenyl at position 2 253.28 160–161 (433–434 K) 36 Neurotoxicity, antitumor, antimicrobial
4-Nitroisoquinolin-1(2H)-one Nitro at position 4 190.16 Not reported Not reported Not reported
2-(2-Fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one 2-Fluorobenzyl at position 2, hydroxyl at position 5 271.29 Not reported Not reported Not reported

*Calculated using molecular formulas.
†Estimated based on structure.

Key Observations:
  • In contrast, the 2-fluorobenzyl group in may alter steric interactions due to ortho-substitution.
  • Bioactivity : Compound 1f demonstrates significant MDR-reversing activity, attributed to its complex polycyclic structure and methoxy groups, which may facilitate membrane penetration . The hydroxyphenyl derivative shows broader bioactivity (antitumor, antimicrobial), likely due to hydrogen-bonding interactions.
  • Synthesis and Yield : Yields vary widely; for example, the hydroxyphenyl analog was obtained in 36% yield via base-mediated cyclization, while simpler derivatives like 3-hydroxyisoindolin-1-ones achieved 90% yields under optimized chromatography conditions .

Pharmacological and Toxicological Profiles

  • MDR Reversal : Compound 1f’s low toxicity and potent MDR activity highlight the importance of fluorinated benzyl groups in overcoming drug resistance, possibly through P-glycoprotein inhibition .
  • Neuroactive Potential: Tetrahydroisoquinolinones with hydroxyl or methoxy groups (e.g., ) interact with neurotransmitter receptors, suggesting neurotoxicity or neuroprotective effects depending on substituents .
  • Antimicrobial Activity : Electron-deficient groups like nitro () may enhance reactivity toward microbial enzymes but could reduce selectivity.

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